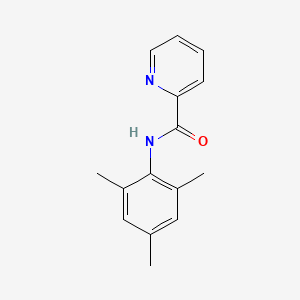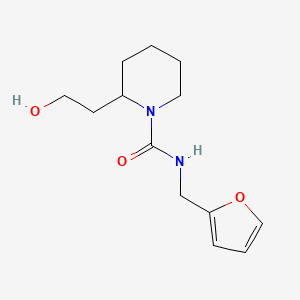
1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as AGN 193109 and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide involves the inhibition of NOS activity. This compound binds to the active site of NOS and prevents the production of nitric oxide. This inhibition of NOS activity has been found to have various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce the production of nitric oxide, which can have an impact on various physiological processes. The inhibition of NOS activity has been found to have potential applications in the treatment of various diseases, including cardiovascular diseases, inflammation, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide in lab experiments include its ability to inhibit NOS activity and its potential applications in the treatment of various diseases. However, there are also limitations to the use of this compound in lab experiments. The potential side effects and toxicity of this compound need to be carefully evaluated before its use in research.
Orientations Futures
There are several future directions for the study of 1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, the development of more selective inhibitors of NOS activity could lead to the development of more effective treatments for diseases associated with nitric oxide production.
Méthodes De Synthèse
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide involves the reaction of 2-propen-1-amine with 2,3-dihydro-1H-inden-5-amine in the presence of hydroiodic acid. This reaction results in the formation of the hydroiodide salt of 1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide has been studied for its potential applications in scientific research. This compound has been found to have an inhibitory effect on the activity of the enzyme nitric oxide synthase (NOS). NOS is an important enzyme in the production of nitric oxide, which is involved in various physiological processes.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-prop-2-enylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.HI/c1-2-8-15-13(14)16-12-7-6-10-4-3-5-11(10)9-12;/h2,6-7,9H,1,3-5,8H2,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNQTJFKUDEYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C(N)NC1=CC2=C(CCC2)C=C1.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol](/img/structure/B6639776.png)
![[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6639787.png)

![1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639799.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(1-methylpiperidin-4-yl)ethyl]urea](/img/structure/B6639806.png)
![1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B6639810.png)
![[1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6639816.png)
![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)

![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)


![[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone](/img/structure/B6639859.png)
![N-[1-(2-hydroxy-2-methylpropyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B6639866.png)